molecular formula C10H10BrClO2 B8624403 2-Bromo-1-(2-chloro-4-methoxyphenyl)-propan-1-one

2-Bromo-1-(2-chloro-4-methoxyphenyl)-propan-1-one

Cat. No. B8624403
M. Wt: 277.54 g/mol
InChI Key: JDUMYIRHFTZPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-chloro-4-methoxyphenyl)-propan-1-one is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(2-chloro-4-methoxyphenyl)-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2-chloro-4-methoxyphenyl)-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-(2-chloro-4-methoxyphenyl)-propan-1-one

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

2-bromo-1-(2-chloro-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-6(11)10(13)8-4-3-7(14-2)5-9(8)12/h3-6H,1-2H3

InChI Key

JDUMYIRHFTZPHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)OC)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) stirring suspension of aluminum chloride (10.89 g, 82 mmol) in DCE (700 ml) is added 2-bromopropionyl bromide (8.66 ml, 82 mmol) followed by 3-chloroanisol (10 ml, 82 mmol) dropwise (rapidly) maintaining the temperature below 5° C. The reaction mixture is stirred at 0° C. for 10 min and RT for 3 hours. The mixture is poured into ice/water (1000 ml) containing 90 ml of 5M HCl. The organic phase is separated and the aqueous portion is washed with DCM (500 ml). The organic extracts are combined, washed with brine, dried (MgSO4) and concentrated in vacuo. Purification of the crude product by chromatography on silica eluting with 2.5% incraesing to 5% TBME/Hex increasing up to 5% affords the title product. MS: m/z 278.9 [M+H]+
Quantity
10.89 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
8.66 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.